molecular formula C32H31IN4O4S B4863027 4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4863027
M. Wt: 694.6 g/mol
InChI Key: PMEGPKBVXFZYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, an iodo substituent, and various functional groups such as butoxy, methoxy, and pyridylsulfanyl. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, including:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodo Substituent: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

    Functional Group Modifications: The butoxy, methoxy, and pyridylsulfanyl groups can be introduced through various substitution reactions, often involving nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridylsulfanyl groups.

    Reduction: Reduction reactions can target the quinazolinone core or the iodo substituent.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with modified functional groups, while reduction could lead to deiodinated or reduced quinazolinone compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting their activity. The presence of the iodo substituent and other functional groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTOXY-N-[6-CHLORO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
  • 4-BUTOXY-N-[6-BROMO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Uniqueness

The uniqueness of 4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-butoxy-N-[6-iodo-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31IN4O4S/c1-3-4-17-41-25-12-8-21(9-13-25)31(38)36-37-30(35-27-14-11-24(33)19-26(27)32(37)39)22-10-15-28(40-2)23(18-22)20-42-29-7-5-6-16-34-29/h5-16,18-19,30,35H,3-4,17,20H2,1-2H3,(H,36,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEGPKBVXFZYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-BUTOXY-N-[6-IODO-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

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